molecular formula C7H16N2O B1265843 1-Butyl-3,3-dimethylurea CAS No. 52696-91-0

1-Butyl-3,3-dimethylurea

Cat. No. B1265843
CAS RN: 52696-91-0
M. Wt: 144.21 g/mol
InChI Key: XJQKHXXRLQIHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3,3-dimethylurea is a urea derivative . It is a colorless crystalline powder with little toxicity . The molecular formula is C7H16N2O, and it has an average mass of 144.215 Da .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The molecular structure of 1-Butyl-3,3-dimethylurea is characterized by the presence of a urea group (NH2-CO-NH2) where one of the hydrogen atoms is replaced by a butyl group and the other by a dimethyl group . Further structural and conformational analysis can be found in various studies .


Chemical Reactions Analysis

As a urea derivative, 1-Butyl-3,3-dimethylurea is used as an intermediate in organic synthesis . It reacts with azo and diazo compounds to generate toxic gases . It is also used for the synthesis of other chemicals .


Physical And Chemical Properties Analysis

1-Butyl-3,3-dimethylurea is a colorless crystalline powder . It has a molecular weight of 144.2147 .

Scientific Research Applications

Ionic Liquids for Gas Capture

1-Butyl-3,3-dimethylurea can be used to synthesize ionic liquids with tetrabutylphosphonium bromide . These ionic liquids have shown potential in the efficient and reversible capture of nitrogen oxides (NO) gases . They offer an environmentally friendly solution for controlling emissions from combustion processes, which are a major source of atmospheric pollution.

Catalyst-Free Synthesis of Ureas

This compound plays a role in the catalyst-free synthesis of N-substituted ureas. The process involves nucleophilic addition of amines to potassium isocyanate in water, which is a more environmentally friendly method compared to traditional techniques that use hazardous materials like phosgene .

Solvent Applications

Due to its chemical structure, 1-Butyl-3,3-dimethylurea can be utilized as a solvent in various chemical reactions. Its properties may influence solubility and reactivity of reagents, thus impacting the efficiency of chemical processes .

Safety and Hazards

1-Butyl-3,3-dimethylurea is moderately toxic by the intraperitoneal route . It has been reported to have experimental teratogenic and reproductive effects . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

1-Butyl-3,3-dimethylurea, as a urea derivative, has potential applications in various fields such as pharmaceuticals, textiles, and herbicides . Its future directions could involve exploring these applications further and improving its synthesis methods .

properties

IUPAC Name

3-butyl-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-5-6-8-7(10)9(2)3/h4-6H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQKHXXRLQIHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200658
Record name 1-Butyl-3,3-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3,3-dimethylurea

CAS RN

52696-91-0
Record name 1-Butyl-3,3-dimethylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052696910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butyl-3,3-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-3,3-dimethylurea
Reactant of Route 2
Reactant of Route 2
1-Butyl-3,3-dimethylurea
Reactant of Route 3
Reactant of Route 3
1-Butyl-3,3-dimethylurea
Reactant of Route 4
Reactant of Route 4
1-Butyl-3,3-dimethylurea
Reactant of Route 5
Reactant of Route 5
1-Butyl-3,3-dimethylurea
Reactant of Route 6
Reactant of Route 6
1-Butyl-3,3-dimethylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.